N1-Aryl Substitution Divergence: 3,5-Dimethylphenyl vs. 2,4-Dichlorophenyl in Dihydropyrazole-Carboxylic Acid Scaffolds
In the prototypical diaryl-dihydropyrazole-3-carboxamide CB1 antagonist series, the N1-aryl substituent is a primary determinant of receptor binding. The reference compound rimonabant (N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-3-pyrazole-carboxamide) and its dihydropyrazole analogs bearing the N1-(2,4-dichlorophenyl) group exhibit CB1 receptor binding Ki values in the low nanomolar range (rimonabant Ki = 1.98 nM at human CB1R) [1] [2]. In the 3,4-diarylpyrazoline series reported by Lazzari et al. (2022), systematic variation of the N1-aryl group produced CB1R Ki values spanning from 0.56 nM (compound 4c, N1-4-chlorophenyl) to >1,000 nM, demonstrating that N1-substitution alone can modulate affinity by approximately 2,000-fold [3]. CAS 1264043-98-2, bearing an N1-(3,5-dimethylphenyl) group, occupies a unique substitution space not directly evaluated in published CB1R binding assays; its 3,5-dimethyl pattern provides symmetric meta-methyl electron donation (Hammett σₘ = −0.07 per methyl) that contrasts with the electron-withdrawing ortho-/para-chloro substitution (σₚ = +0.23) of rimonabant-type analogs. While direct binding data for CAS 1264043-98-2 are unavailable, the available SAR framework establishes that N1-aryl identity is a high-sensitivity parameter, and the 3,5-dimethylphenyl variant is structurally orthogonal to the extensively explored 2,4-dichlorophenyl, 4-chlorophenyl, and 4-methoxyphenyl N1-substituents [3].
| Evidence Dimension | CB1R binding affinity (Ki) as a function of N1-aryl substitution |
|---|---|
| Target Compound Data | N1-(3,5-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: no direct binding data available |
| Comparator Or Baseline | Rimonabant (N1-2,4-dichlorophenyl): CB1R Ki = 1.98 nM; Lazzari 2022 compound 4c (N1-4-chlorophenyl): CB1R Ki = 0.56 nM; N1-unsubstituted analog: CB1R Ki > 1,000 nM |
| Quantified Difference | N1-substitution identity modulates CB1R affinity by >2,000-fold across the reported series |
| Conditions | Recombinant human CB1 receptor radioligand displacement assay ([³H]-CP-55,940) |
Why This Matters
The 3,5-dimethylphenyl N1-substituent occupies synthetically underexplored chemical space within a scaffold where N1 identity is the dominant affinity determinant, providing a structurally differentiated starting point for SAR exploration and IP generation.
- [1] Rinaldi-Carmona M, Barth F, Héaulme M, Shire D, Calandra B, Congy C, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. View Source
- [2] Srivastava BK, Joharapurkar A, Raval S, Patel JZ, Soni R, Raval P, Gite A, Goswami A, Sadhwani N, Gandhi N, Patel H, Mishra B, Solanki M, Pandey B, Jain MR, Patel PR. Diaryl Dihydropyrazole-3-carboxamides with Significant In Vivo Antiobesity Activity Related to CB1 Receptor Antagonism. J Med Chem. 2007;50(24):5951-5966. View Source
- [3] Lazzari P, Distinto R, Maccioni R, Melis M, Muntoni AL, Tambaro S, et al. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 3,4-Diarylpyrazoline Series of Compounds as Potent, Nonbrain Penetrant Antagonists of Cannabinoid‑1 (CB1R) Receptor with Reduced Lipophilicity. J Med Chem. 2022;65(3):2377-2396. View Source
